6-Fluoro-5-methylquinoline
Overview
Description
6-Fluoro-5-methylquinoline is a chemical compound with the molecular formula C10H8FN. It is a type of quinoline, which is a nitrogen-containing bicyclic compound .
Synthesis Analysis
The synthesis of fluorinated quinolines like this compound involves a variety of methods. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a fluorine atom at the 6th position and a methyl group at the 5th position . The molecular weight of this compound is 161.18 g/mol.Chemical Reactions Analysis
Fluorinated quinolines undergo a variety of chemical reactions. These include cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Electrophilic substitution in the series of quinolines proceeds not selectively, therefore a mixture of different fluoroquinolines is formed .Scientific Research Applications
Chemical Synthesis and Resolution Processes : 6-Fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (FTHQ) plays a role in the synthesis of optically active compounds, as demonstrated in the synthesis of flumequine, an antibacterial agent. The resolution of racemic FTHQ was achieved using enantiomers of 3-bromocamphor-8-sulfonic acid (Bálint et al., 1999). Additionally, the resolution of FTHQ in various solvents showed strong kinetics and solvent dependence, proposing an economical resolution process (Bálint et al., 2002).
Radiopharmaceutical Applications : A derivative of 6-Fluoro-5-methylquinoline, Fluorine-18-labelled [18 F]MK-6240, is used in positron emission tomography (PET) for detecting neurofibrillary tangles in human brains, which are composed of aggregated tau protein. This compound was successfully validated for human PET studies, meeting FDA and USP requirements for PET radiopharmaceuticals (Collier et al., 2017).
Antibacterial Research : Novel quinolones, such as 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]- 8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, have been synthesized to target respiratory pathogens. These compounds show potent in vitro and in vivo activity against a range of pathogens, including multidrug-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Odagiri et al., 2013).
Antitumor Research : 2-phenylquinolin-4-ones (2-PQs) derivatives, including those with this compound, have shown significant cytotoxic activity against various tumor cell lines. Some compounds exhibited activity superior to standard drugs, indicating potential as anticancer agents (Chou et al., 2010).
Antimalarial Research : this compound is also involved in the synthesis of antimalarial compounds. For instance, 5-fluoro-6-methoxy-8-nitroquinoline, a key intermediate for the synthesis of 5-fluoroprimaquine, an antimalarial drug, was synthesized using methods that include modifications of this compound (O’Neill et al., 1998).
Future Directions
The future directions in the research of 6-Fluoro-5-methylquinoline and other fluorinated quinolines involve the development of novel methods of synthesis, studying the reactivity of these compounds, and their plausible practical applications . There is a growing interest in fluorinated derivatives of quinolines due to their potential applications in various fields .
Properties
IUPAC Name |
6-fluoro-5-methylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-8-3-2-6-12-10(8)5-4-9(7)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPFRHXWHGPOTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901311817 | |
Record name | 6-Fluoro-5-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107224-22-6 | |
Record name | 6-Fluoro-5-methylquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107224-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Fluoro-5-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901311817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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